3-Amino-6-chloro-2,1-benzisothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-6-chloro-2,1-benzisothiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the benzisothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of both amino and chloro substituents on the benzisothiazole ring enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-chloro-2,1-benzisothiazole can be achieved through several synthetic pathways. One common method involves the reaction of 3-chloro-1,2-benzisothiazole with ammonia or an amine under suitable conditions. This reaction typically requires a solvent such as ethanol or methanol and may be carried out at elevated temperatures to facilitate the substitution of the chlorine atom with an amino group .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-chloro-2,1-benzisothiazole undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or thiophenol can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Scientific Research Applications
3-Amino-6-chloro-2,1-benzisothiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-6-chloro-2,1-benzisothiazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1,2-benzisothiazole: This compound is structurally similar but lacks the amino group, which affects its reactivity and biological activity.
3-Amino-1,2-benzisothiazole: Similar to 3-Amino-6-chloro-2,1-benzisothiazole but without the chloro substituent, leading to different chemical properties and applications.
Uniqueness
This compound is unique due to the presence of both amino and chloro groups, which enhance its versatility in chemical reactions and potential for diverse applications in research and industry .
Properties
CAS No. |
700-86-7 |
---|---|
Molecular Formula |
C7H5ClN2S |
Molecular Weight |
184.65 g/mol |
IUPAC Name |
6-chloro-2,1-benzothiazol-3-amine |
InChI |
InChI=1S/C7H5ClN2S/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,9H2 |
InChI Key |
RDZYFFPVANHPCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(SN=C2C=C1Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.